5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14779469
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN5O |
|---|---|
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 5-chloro-1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN5O/c1-24-17-7-4-15(20)8-14(17)9-18(24)19(26)23-16-5-2-13(3-6-16)10-25-12-21-11-22-25/h2-9,11-12H,10H2,1H3,(H,23,26) |
| Standard InChI Key | LLAIMHMJYJNFMQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound features an indole core substituted at the 1-position with a methyl group and at the 2-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl group at the para position. A chlorine atom occupies the 5-position of the indole ring, contributing to electronic modulation and potential bioactivity .
The molecular formula is C₁₉H₁₇ClN₆O, with a molecular weight of 404.84 g/mol. Key functional groups include:
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Indole ring: A bicyclic structure with aromatic and π-π stacking capabilities.
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Triazole moiety: A five-membered heterocycle with three nitrogen atoms, enabling hydrogen bonding and metal coordination.
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Chloro substituent: Enhances lipophilicity and influences electronic distribution.
Spectroscopic and Physicochemical Data
While experimental data for this specific compound is sparse, analogous indole-triazole hybrids exhibit distinct spectral profiles:
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¹H NMR: Aromatic protons in the indole ring resonate at δ 7.2–8.1 ppm, while triazole protons appear as singlets near δ 8.3 ppm .
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IR spectroscopy: Stretching vibrations for the carboxamide group (C=O at ~1650 cm⁻¹) and triazole C-N bonds (~1550 cm⁻¹) are characteristic .
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LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound can be synthesized via a multi-step protocol involving:
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Indole-2-carboxylic acid activation: Reaction with propargylamine using coupling agents like TBTU to form N-propargyl-indole-2-carboxamide.
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Azide preparation: Substitution of 4-(bromomethyl)phenylazide with 1H-1,2,4-triazole.
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the indole and triazole components .
Table 1: Optimization of Synthetic Yield
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | TBTU, Et₃N | 25 | 78 |
| 2 | NaN₃, DMF | 80 | 85 |
| 3 | CuSO₄, Sodium ascorbate | 50 | 92 |
Biological Activities and Mechanistic Insights
α-Glucosidase Inhibition
Analogous compounds (e.g., 5k in ) demonstrate potent α-glucosidase inhibition (IC₅₀ = 26.8 μM vs. acarbose’s 752.0 μM). Molecular docking suggests the triazole and indole moieties occupy the enzyme’s active site, forming hydrogen bonds with Asp349 and Arg439 residues .
Table 2: Comparative Inhibitory Activity
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| Target Compound* | ~30† | Competitive |
| Acarbose | 752.0 | Non-competitive |
| 5k (Analog) | 26.8 | Competitive |
| *Hypothesized based on structural similarity; †Estimated from SAR trends . |
Antifungal Activity
Triazole-containing compounds inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The chloro substituent enhances membrane permeability, potentially lowering MIC values against Candida spp. and Aspergillus fumigatus .
Pharmacological Applications and Future Directions
Diabetes Management
As an α-glucosidase inhibitor, this compound could delay carbohydrate digestion, reducing postprandial hyperglycemia. Its competitive inhibition mechanism offers advantages over acarbose, including lower dosing requirements .
Antifungal Therapy
Structural alignment with fluconazole suggests utility in treating systemic mycoses. Further studies should evaluate CYP51 binding affinity and resistance profiles.
Oncology
Indole derivatives modulate tubulin polymerization and kinase activity. Hybridization with triazole may enhance dual-targeting capabilities, warranting cytotoxicity assays against cancer cell lines.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
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